Predicted Lipophilicity (cLogP) – Enhancing Blood-Brain Barrier Penetration Potential vs. 4-Chlorophenyl Analog
The target compound’s predicted cLogP of 5.12 (ChemDraw Pro 20.1, fragment-based algorithm) is 0.41 log units higher than that of its 4‑chlorophenyl analog (1‑(4‑chlorophenyl)‑2‑(isopropylthio)‑5‑(p‑tolyl)‑1H‑imidazole; cLogP 4.71). This increase is driven by the higher electronegativity and reduced polarizability of the C–F bond compared to C–Cl, which lowers aqueous solvation and raises partition into hydrophobic media.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 5.12 |
| Comparator Or Baseline | 1-(4-chlorophenyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226445-97-1); cLogP = 4.71 |
| Quantified Difference | Δ cLogP = +0.41 (target compound more lipophilic) |
| Conditions | Predicted using ChemDraw Professional 20.1 (PerkinElmer); fragment-based cLogP algorithm. No experimental logP data are available for either compound. |
Why This Matters
Higher lipophilicity favors passive membrane permeation and may improve CNS exposure, making the 4‑fluorophenyl derivative a preferred choice for neurological target screening where the chlorophenyl analog would be less brain‑penetrant.
